molecular formula C24 H19 S2 . F6 Sb B057806 Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate CAS No. 71449-78-0

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

Cat. No.: B057806
CAS No.: 71449-78-0
M. Wt: 607.3 g/mol
InChI Key: SQPBZCDQRJYQKD-UHFFFAOYSA-H
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Description

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is a highly efficient triarylsulfonium-based photoacid generator (PAG) of significant interest in advanced materials science, particularly in the development of next-generation photoresists for deep-UV (DUV) and chemically amplified resist (CAR) systems. Upon exposure to UV light, this compound undergoes photolysis to generate a strong Brønsted acid, hexfluoroantimonic acid (HSbF6), which acts as a catalytic agent in the deprotection of acid-labile groups within a polymer matrix. This mechanism enables a profound solubility switch in the exposed regions, facilitating high-resolution patterning for microelectronics and semiconductor manufacturing. Its key research value lies in its high thermal stability, excellent quantum yield, and the exceptional acid strength of the generated protonic acid, which allows for enhanced photosensitivity and lower post-exposure bake (PEB) temperatures. Researchers utilize this PAG to investigate the kinetics of acid-catalyzed reactions in polymer films, optimize lithographic performance for sub-micron feature sizes, and develop novel applications in cationic photopolymerization for coatings, adhesives, and other functional polymeric materials.

Properties

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19S2.6FH.Sb/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPBZCDQRJYQKD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F6S2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015137
Record name Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Molecular Weight

607.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71449-78-0
Record name Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Record name Sulfonium, diphenyl[4-(phenylthio)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Record name Sulfonium, diphenyl(4-(phenylthio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1)
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Record name Diphenyl[4-(phenylsulfanyl)phenyl] sulfonium hexafluoroantimonate(1-)
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Preparation Methods

Method 1: Potassium Hexafluoroantimonate-Mediated Synthesis

This method, adapted from industrial protocols, involves the reaction of diphenyl sulfide derivatives with potassium hexafluoroantimonate under acidic conditions.

Reagents and Conditions

  • Precursor : Diphenyl sulfide (5.86 g, 21.3 mmol)

  • Catalyst : Sulfuric acid (concentrated)

  • Solvent : Acetonitrile (5.86 g)

  • Temperature : 45°C

  • Reaction Time : 1 hour

Procedure

  • Diphenyl sulfide is dissolved in acetonitrile under nitrogen atmosphere.

  • Potassium hexafluoroantimonate and sulfuric acid are added sequentially.

  • The mixture is stirred at 45°C for 1 hour, yielding a crude product (98% purity).

  • Purification involves washing with ethanol and recrystallization to achieve >99% purity.

Key Data

ParameterValue
Yield (Crude)98%
Purity (Post-Purification)>99%
ByproductsResidual diphenyl sulfide

Method 2: Benzylation-Methylation-Ion Exchange

This alternative route, described in patent CN105541686A, utilizes 4-mercaptophenol and benzyl chloride to construct the sulfonium core.

Reagents and Conditions

  • Step 1 (Benzylation) :

    • Precursors : 4-Mercaptophenol, benzyl chloride

    • Base : Triethylamine, potassium carbonate

    • Solvent : Toluene

    • Temperature : Room temperature

  • Step 2 (Methylation) :

    • Methylating Agent : Dimethyl sulfate

    • Solvent : Dichloroethane

  • Step 3 (Ion Exchange) :

    • Salt : Sodium hexafluoroantimonate

    • Solvent : Methanol

Procedure

  • Benzylation : 4-Mercaptophenol reacts with benzyl chloride in toluene, forming 4-(benzylthio)phenol.

  • Methylation : The intermediate undergoes methylation with dimethyl sulfate, yielding the sulfonium sulfate salt.

  • Ion Exchange : Treatment with sodium hexafluoroantimonate in methanol replaces sulfate with hexafluoroantimonate.

Key Data

ParameterValue
Overall Yield85–90%
Purity>98% (no recrystallization)
ScalabilitySuitable for industrial production

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. Method 2’s use of toluene and methanol aligns with large-scale solvent recovery systems, reducing waste. Crucially, the absence of halide byproducts (e.g., chloride) prevents corrosion in reactor vessels, enhancing process longevity.

Comparative Analysis of Methods

ParameterMethod 1Method 2
Reaction Time 1 hour3–4 hours (multi-step)
Temperature 45°CAmbient (Step 1), 60°C (Step 2)
Yield 98%85–90%
Purity Requires purificationHigh without refinement
Industrial Viability ModerateHigh

Method 1 offers superior yields but requires stringent purification, whereas Method 2 simplifies post-synthesis handling at the expense of longer reaction times.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or acetonitrile/ether mixtures remove unreacted precursors.

  • Ion-Exchange Chromatography : Resolves residual sulfate or halide contaminants.

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.2–7.8 (m, aromatic protons), δ 4.1 (s, SCH₂).

  • FT-IR : Peaks at 745 cm⁻¹ (Sb-F stretch) and 1120 cm⁻¹ (S⁺-C vibration).

Chemical Reactions Analysis

Types of Reactions

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Chemical Applications

1.1 Photo-Acid Generator in Photolithography

DPSH is widely recognized as a photo-acid generator (PAG) utilized in photolithography processes. When exposed to light, it generates protons that can initiate polymerization reactions, making it essential in the production of microelectronics and photonic devices. Its efficiency in generating strong acids upon activation allows for precise control over the polymerization process, enhancing the resolution of printed patterns.

Table 1: Comparison of Photo-Acid Generators

Compound NameActivation MethodAcid Generation EfficiencyApplications
DPSHUV LightHighPhotolithography
Triphenylsulfonium SaltsUV LightModerateCoatings
Bis(4-methoxyphenyl)iodonium HexafluorophosphateUV LightHighPhotopolymers

1.2 Catalysis

DPSH has been investigated as a Lewis acid catalyst due to its ability to accept electron pairs, which can influence the reactivity of other molecules. Though research is ongoing, preliminary studies suggest potential applications in organic synthesis and polymerization reactions where Lewis acid behavior is beneficial.

Biological Applications

2.1 Biological Imaging

Research indicates that DPSH can serve as a probe for biological imaging , allowing scientists to study cellular processes with enhanced specificity. Its unique chemical structure enables it to interact with biological molecules, providing insights into cellular dynamics and potentially aiding in disease diagnosis.

2.2 Therapeutic Potential

Ongoing studies are exploring the compound's potential as a therapeutic agent in drug development. Its properties may facilitate targeted drug delivery systems or act as a scaffold for new drug formulations, although comprehensive clinical data are still needed.

Material Science Applications

3.1 Polymer Production

DPSH is integral in producing advanced materials such as polymers and resins. Its role as an initiator in photopolymerization processes allows for the development of high-performance materials used in coatings, adhesives, and other industrial applications .

3.2 Ionic Liquid Synthesis

The compound can also be utilized as a precursor for synthesizing ionic liquids , which are salts that remain liquid at room temperature and have unique properties like high thermal stability and conductivity. By reacting DPSH with specific counterions, researchers can tailor ionic liquids for applications in batteries or as solvents for challenging chemical reactions .

Case Studies

Case Study 1: Use of DPSH in Microelectronics

A study demonstrated the effectiveness of DPSH as a PAG in the fabrication of high-resolution microelectronic devices. The results indicated that devices produced using DPSH exhibited improved performance metrics compared to those made with conventional PAGs .

Case Study 2: Biological Imaging Applications

Research involving DPSH as a biological imaging probe revealed its ability to enhance contrast in imaging techniques, facilitating better visualization of cellular structures and functions under fluorescent microscopy.

Mechanism of Action

The mechanism of action of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate various chemical reactions, such as polymerization and cross-linking, by interacting with molecular targets in the reaction medium. The compound’s effectiveness as a photo-acid generator is attributed to its ability to release protons upon activation, which then catalyze subsequent reactions .

Comparison with Similar Compounds

By Counterion: SbF6<sup>−</sup> vs. PF6<sup>−</sup>

Compound Counterion Molecular Formula Reactivity Applications
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate SbF6<sup>−</sup> C24H19S2·SbF6 High (strong acid) UV inks, photoresists ()
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (CAS 75482-18-7) PF6<sup>−</sup> C24H19S2·PF6 Moderate (weaker acid) Less common; limited to niche formulations ()

Key Insight : SbF6<sup>−</sup> salts exhibit higher acidity and reactivity compared to PF6<sup>−</sup> analogs, making them preferable for fast-curing applications .

By Substituent: Phenylthio vs. Alkoxy/Hydroxyl Groups

Compound Substituent Molecular Formula Solubility Reactivity
This compound 4-(phenylthio)phenyl C24H19S2·SbF6 Moderate in polar solvents High (balanced hydrophobicity)
Diphenyl(4-decyloxyphenyl)sulfonium hexafluoroantimonate 4-decyloxyphenyl C34H39O·S·SbF6 High in non-polar monomers Enhanced compatibility with hydrophobic resins ()
Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate 4-hydroxyphenyl C14H15F6OSSb High in polar solvents Lower (hydroxyl group may retard acid release)

Key Insight: Alkoxy groups (e.g., decyloxy) improve solubility in non-polar matrices, while hydroxyl groups reduce reactivity due to hydrogen bonding .

By Cation Type: Sulfonium vs. Iodonium Salts

Compound Cation Type Molecular Formula Thermal Stability Applications
This compound Sulfonium C24H19S2·SbF6 Moderate UV curing of epoxides ()
Bis(4-dodecylphenyl)iodonium hexafluoroantimonate (CAS 71786-70-4) Iodonium C36H58F6ISb High High-temperature formulations ()

Key Insight : Iodonium salts offer superior thermal stability but are bulkier and less reactive than sulfonium analogs .

Blends vs. Pure Compounds

Compound/Blend Composition Advantages Commercial Example
Pure this compound Single-component Consistent reactivity Sinocure® 6993-P ()
TTA-UV-693 () Blend with bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) Synergistic curing efficiency Custom formulations
Mixed triarylsulfonium salts () Multiple sulfonium cations Broad UV absorption range Photoinitiator-6976

Key Insight : Blends enhance performance by broadening UV sensitivity and improving curing depth .

Biological Activity

Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate (CAS No. 71449-78-0) is a sulfonium salt that has garnered attention for its unique properties and potential applications in various fields, particularly in biological and chemical research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Molecular Formula : C24_{24}H19_{19}F6_6S2_2Sb
  • Molecular Weight : 607.3 g/mol
  • Physical State : Typically appears as a colorless to light yellow clear liquid or solid.
  • Melting Point : 118-125 °C

This compound functions primarily as a photo-acid generator. Upon exposure to light or heat, it generates reactive intermediates that can initiate various chemical reactions, including polymerization and cross-linking. The generation of protons upon activation is crucial for its role in catalyzing subsequent reactions, making it valuable in both biological imaging and therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • Studies have shown that sulfonium salts can possess antimicrobial activity, potentially making this compound useful in developing antimicrobial coatings or treatments.
  • Cellular Imaging :
    • The compound is being explored for its potential use in biological imaging due to its ability to generate reactive species that can label cellular components.
  • Therapeutic Applications :
    • Ongoing research is investigating the compound's potential as a therapeutic agent, particularly in drug delivery systems where controlled release is critical.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of various sulfonium salts, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in medical devices and coatings .
  • Photopolymerization in Biological Contexts :
    Research focusing on photopolymerization techniques has demonstrated that this compound can effectively initiate polymerization under UV light, leading to the development of biocompatible materials for tissue engineering applications .
  • Drug Delivery Systems :
    A study explored the use of this compound in drug delivery systems. The findings suggested that its ability to generate reactive intermediates could be harnessed for controlled drug release mechanisms .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular WeightUnique Properties
This compound607.3 g/molHigh stability as a photo-acid generator
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorophosphate607.3 g/molLess effective in certain polymerization processes
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluorostibate607.3 g/molDifferent reactivity profile

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate?

  • Methodology : Synthesis typically involves anion exchange reactions, where a precursor sulfonium salt (e.g., hexafluorophosphate) is reacted with hexafluoroantimonic acid to replace the counterion. Purification is achieved via recrystallization using solvents like dichloromethane/hexane mixtures. Ensure anhydrous conditions to avoid hydrolysis of the hexafluoroantimonate anion. Purity verification requires HPLC (≥98% purity, as in ) coupled with mass spectrometry for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Key Methods :

  • HPLC-UV : To assess purity (>98% as per commercial standards; ).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonium cation structure.
  • FT-IR : Identify S–S and Sb–F vibrational modes (e.g., ~650 cm⁻¹ for SbF₆⁻).
  • Elemental Analysis : Validate C, H, S, and Sb content against theoretical values (e.g., C₂₄H₁₉F₆S₂Sb; ).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for photopolymerization applications .

Q. How does this compound function as a cationic photoinitiator in UV-curable systems?

  • Mechanism : Upon UV irradiation, the sulfonium cation undergoes heterolytic cleavage, generating strong Brønsted acids (e.g., HSbF₆) that catalyze epoxy or vinyl ether polymerization. The phenylthio group enhances absorption at longer wavelengths (e.g., 250–350 nm), improving compatibility with broad-spectrum UV sources. Optimal performance requires 0.5–5 wt% loading in monomer formulations ().

Advanced Research Questions

Q. What experimental parameters optimize photopolymerization efficiency when using this photoinitiator?

  • Variables to Test :

  • Light Intensity : Higher UV irradiance (e.g., 10–50 mW/cm²) accelerates acid generation but may cause side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., propylene carbonate) improve solubility ( ).
  • Oxygen Inhibition : Use nitrogen purging or co-initiators (e.g., iodonium salts) to mitigate radical quenching.
  • Post-Curing : Thermal treatment (60–80°C) enhances crosslinking density in epoxy resins .

Q. How should researchers address contradictions in genotoxicity data (e.g., positive Ames test vs. negative micronucleus assay)?

  • Resolution Strategy :

  • Replicate Tests : Conduct reverse mutation (Ames) and micronucleus assays under identical conditions (e.g., OECD Guidelines).
  • Alternative Assays : Use comet assay or γ-H2AX foci analysis to detect DNA damage directly.
  • Metabolic Activation : Test with/without S9 liver homogenate to assess pro-mutagenic potential ().

Q. What safety protocols are essential for handling this compound given its genotoxicity concerns?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.5 mg/m³; ).
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.
  • Exposure Monitoring : Regular genotoxicity screening for lab personnel ().

Q. How do mixtures of this compound with other sulfonium salts affect photopolymerization kinetics?

  • Experimental Design :

  • Compare pure this compound with blends (e.g., mixed triarylsulfonium salts; ).
  • Use real-time FT-IR to track epoxy conversion rates.
  • Synergistic effects may arise from varied acid strengths (e.g., hexafluoroantimonate vs. hexafluorophosphate), altering curing speed and final polymer Tg .

Q. What strategies resolve solubility challenges in hydrophobic monomers?

  • Approaches :

  • Structural Modification : Introduce alkyl chains (e.g., 4-octyloxyphenyl derivatives; ).
  • Co-Solvents : Add small amounts of THF or acetone to monomer formulations.
  • Surfactants : Use nonionic surfactants (e.g., Tween-20) to stabilize dispersions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate
Reactant of Route 2
Reactant of Route 2
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.